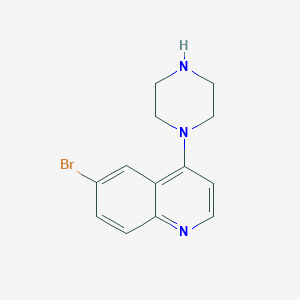

6-Bromo-4-(piperazin-1-yl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBICIXDOMKPLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589208 | |

| Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474707-24-9 | |

| Record name | 6-Bromo-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 474707-24-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 6 Bromo 4 Piperazin 1 Yl Quinoline and Its Analogues

Retrosynthetic Analysis of 6-Bromo-4-(piperazin-1-yl)quinoline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bond between the quinoline (B57606) core and the piperazine (B1678402) moiety. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.

This initial disconnection yields two key synthons: the electrophilic 6-bromo-4-haloquinoline (typically 4-chloroquinoline) and the nucleophilic piperazine. The 6-bromo-4-chloroquinoline (B1276899) is a critical intermediate, which can be further disconnected.

The quinoline ring itself is commonly synthesized through cyclization reactions. A logical disconnection of the 6-bromo-4-chloroquinoline intermediate points to 6-bromoquinolin-4-ol (B142416). This intermediate can be synthesized from a substituted aniline (B41778), specifically 4-bromoaniline (B143363), and a three-carbon component like diethyl malonate derivatives, through established named reactions such as the Gould-Jacobs reaction. wikipedia.orgmdpi.com

Optimized Synthetic Routes for this compound

Synthesis of the 6-Bromoquinoline (B19933) Core

The synthesis of the essential 6-bromoquinoline core typically begins with the construction of 6-bromoquinolin-4-ol from 4-bromoaniline.

Gould-Jacobs Reaction: A widely used method is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org In this case, 4-bromoaniline is reacted with a reagent like diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal cyclization, often at high temperatures (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether, to form the quinoline ring system. mdpi.comatlantis-press.com Subsequent hydrolysis and decarboxylation yield 6-bromoquinolin-4-ol. wikipedia.orgprepchem.com

An alternative approach involves reacting 4-bromoaniline with Meldrum's acid and trimethyl orthoformate. atlantis-press.comucsf.edu This mixture is heated, often in diphenyl ether, to induce cyclization and form the desired 4-hydroxyquinoline (B1666331) intermediate. atlantis-press.com

Chlorination: The resulting 6-bromoquinolin-4-ol is then converted to the more reactive 6-bromo-4-chloroquinoline. This is a crucial activation step for the subsequent introduction of the piperazine group. The transformation is typically achieved by treating the 4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.comgoogle.com The reaction is usually heated to reflux to ensure complete conversion. atlantis-press.com

Introduction of the Piperazine Moiety

The final step in the synthesis of the title compound is the introduction of the piperazine ring. This is accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where piperazine displaces the chlorine atom at the C-4 position of the quinoline ring.

The 4-position of the quinoline ring is activated towards nucleophilic attack, making this substitution favorable. researchgate.net The reaction between 6-bromo-4-chloroquinoline and piperazine is typically carried out in a suitable solvent, and the conditions can be optimized for yield and purity. In some cases involving substituted quinolines, microwave irradiation has been employed to facilitate the SNAr reaction, often leading to high yields and reduced reaction times. semanticscholar.org

Purification and Characterization Techniques for Synthetic Intermediates and Final Compound

Throughout the synthetic sequence, purification of intermediates and the final product is essential to ensure high purity.

Purification Techniques:

Crystallization: Intermediates like 6-bromoquinolin-4-ol and the final product can often be purified by recrystallization from appropriate solvents. google.com

Column Chromatography: This is a standard method for separating the desired compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase. google.com

Extraction: Liquid-liquid extraction is used during the work-up of many reaction steps, such as after the chlorination reaction, to separate the product from inorganic materials. atlantis-press.com

Characterization Techniques: The identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For example, the ¹H NMR spectrum of 6-bromoquinolin-4-ol shows characteristic signals for the aromatic protons. researchgate.net

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which helps to confirm the elemental composition. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule. researchgate.net

Table 1: Spectroscopic Data for a Representative Quinoline Intermediate

| Compound Name | Technique | Observed Signals (δ) |

|---|---|---|

| 6-bromoquinolin-4-ol | ¹H NMR (400 MHz, DMSO-d6) | 8.15 (d, J=2.4Hz, 1H), 7.95 (m, 1H), 7.78 (m, 1H), 7.51(d, J=9.2Hz, 1H), 6.0 (d, J=7.2Hz, 1H) researchgate.net |

Parallel Synthesis Approaches for Analogues of this compound

Parallel synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally related compounds for screening. spirochem.comacs.org This approach allows for the efficient exploration of structure-activity relationships.

For creating analogues of this compound, a common strategy involves using a shared key intermediate, such as 6-bromo-4-chloroquinoline. This intermediate can then be reacted in parallel with a diverse collection of amines, including various substituted piperazines. This methodology allows for the systematic modification of the piperazine portion of the molecule, introducing different functional groups to probe their effect on biological activity. acs.org

The reactions are often performed in multi-well plates, which facilitates the handling of numerous simultaneous reactions. spirochem.com This high-throughput approach significantly accelerates the discovery process by enabling the synthesis and subsequent screening of large compound libraries. spirochem.comtandfonline.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comijpsjournal.com Several principles can be applied to the synthesis of quinoline derivatives.

Alternative Solvents: Traditional syntheses often use high-boiling, non-biodegradable solvents like diphenyl ether. atlantis-press.com Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol, or ionic liquids. tandfonline.com Some quinoline syntheses have been successfully performed in water or ethanol/water mixtures. tandfonline.com

Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For quinoline synthesis, various nanocatalysts have been explored, which can often be recovered and reused multiple times without a significant loss of activity. nih.gov

Energy Efficiency: Microwave-assisted synthesis is a key green technique that can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.netjasco.ro This method has been successfully applied to the Gould-Jacobs reaction and other steps in quinoline synthesis. researchgate.net

Atom Economy: One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov Researchers are developing such procedures for quinoline derivatives, combining several transformations into a single operation. tandfonline.comnih.gov

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. tandfonline.comnih.gov

Structure Activity Relationship Sar Studies of 6 Bromo 4 Piperazin 1 Yl Quinoline Derivatives

Design Principles for SAR Studies on the Quinolone Scaffold

The rational design of drugs based on the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry. nih.govmanchester.ac.uk SAR studies are crucial in identifying the core molecular structure responsible for the biological activity of a compound. georgiasouthern.edu For the quinoline scaffold, these studies often involve a systematic approach to modify its structure and observe the resulting changes in biological efficacy.

Key design principles for SAR studies on the quinoline scaffold include:

Bioisosteric Replacement: The quinoline nucleus can act as a bioisosteric replacement for other aromatic systems, offering a conformationally restricted structure that can interact effectively with biological targets. acs.org

Substituent Modification: The introduction of various functional groups at different positions on the quinoline ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. researchgate.net This, in turn, influences the compound's pharmacokinetic and pharmacodynamic profiles.

Hybrid Compound Synthesis: Combining the quinoline motif with other pharmacologically active moieties, such as piperazine (B1678402), can lead to hybrid compounds with enhanced or novel biological activities. researchgate.netnih.gov This strategy aims to leverage the beneficial properties of each component in a single molecule.

Computational Modeling: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, play a vital role in predicting the binding affinity and activity of newly designed derivatives, thereby guiding the synthetic efforts towards more promising candidates. manchester.ac.ukacs.org

Impact of Substitutions on the Quinolone Ring System

The biological activity of 6-bromo-4-(piperazin-1-yl)quinoline derivatives can be significantly modulated by introducing various substituents onto the quinoline ring.

The presence and position of halogen atoms on the quinoline ring are critical determinants of a compound's biological activity. The addition of a fluorine atom at the C-6 position has been a common strategy in the development of fluoroquinolone antibiotics. wikipedia.org However, research has shown that this fluorine atom is not always essential for antibacterial activity. wikipedia.org

In the context of this compound derivatives, the bromine atom at the C-6 position has been shown to be important for certain biological activities. For instance, studies on quinazoline (B50416) derivatives, a related class of compounds, have indicated that a bromine atom at the C-6 position can contribute to potent inhibitory activity against specific enzymes. mdpi.com Further research has demonstrated that the introduction of multiple bromine atoms at various positions on the quinoline ring can lead to significant antiproliferative effects against cancer cell lines. nih.gov For example, a study revealed that highly brominated quinoline derivatives exhibited significant inhibitory activity against several cancer cell lines, whereas their non-brominated precursors were inactive. nih.gov This highlights the synergistic effect of bromine substitutions in enhancing the anticancer potency of the quinoline scaffold. nih.gov

Substitutions at other positions on the quinoline ring also play a crucial role in defining the pharmacological profile of this compound derivatives.

C-2 Position: Modifications at the C-2 position can significantly impact biological activity. For example, the introduction of an indol-3-yl group at this position has led to the development of potent PDE4 inhibitors. nih.gov

C-3 Position: A Skraup-type reaction involving 4-nitroaniline (B120555) and 2,2,3-tribromopropanal (B104087) results in a 3-bromo-6-nitroquinoline, which can be further modified to create various derivatives. nih.gov

C-5 Position: A metal-free, regioselective C-H halogenation of 8-substituted quinolines at the C-5 position has been developed, providing a route to novel halogenated quinolines with potential biological applications. rsc.org The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) has been shown to amplify antiproliferative effects. nih.gov

C-7 Position: Aromatic substituents at the C-7 position in some quinolones have been found to be highly active against eukaryotic type II topoisomerase. wikipedia.org

C-8 Position: The functionalization of the C-8 position is also a key strategy. For instance, 8-hydroxyquinoline (B1678124) is a known growth inhibitor of Mycobacterium tuberculosis. nih.gov

The following table summarizes the influence of substituents at various positions on the quinoline ring:

| Position | Substituent | Impact on Biological Activity | Reference |

| C-2 | Indol-3-yl | Potent PDE4 inhibition | nih.gov |

| C-3 | Bromo | Intermediate for further derivatization | nih.gov |

| C-5 | Halogen/Nitro | Enhanced antiproliferative activity | nih.govrsc.org |

| C-7 | Aromatic groups | Activity against eukaryotic type II topoisomerase | wikipedia.org |

| C-8 | Hydroxyl | Growth inhibition of M. tuberculosis | nih.gov |

Modifications of the Piperazine Ring and Their Research Implications

The piperazine moiety is a privileged structure in drug discovery, frequently incorporated into bioactive compounds to enhance their pharmacological properties. tandfonline.comnih.gov Modifications of the piperazine ring in this compound derivatives are a key area of research.

The nitrogen atoms of the piperazine ring provide convenient handles for chemical modification. N-substitution is a widely employed strategy to modulate the properties of piperazine-containing compounds. nih.govresearchgate.net The N-4 nitrogen can act as a basic amine, while the N-1 nitrogen allows for the introduction of various functional groups without creating a new stereocenter. tandfonline.com

In the context of quinoline-piperazine hybrids, N-substitution on the piperazine ring has been shown to significantly influence antibacterial and antituberculosis activities. nih.gov For example, a series of 2,4,6-substituted quinoline conjugated piperazine sulfonamides and amides were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent on the piperazine nitrogen played a crucial role in the observed biological activity. nih.gov

A study on quinoline derivatives containing substituted piperazine moieties as potential anti-breast cancer agents found that different substituents on the piperazine ring led to varying binding affinities towards the Epidermal Growth Factor Receptor (EGFR). jocpr.com

The table below illustrates some N-substitution strategies and their impact:

| N-Substituent | Resulting Biological Activity | Reference |

| Various sulfonyl chlorides and acid chlorides | Varied antibacterial and antituberculosis activity | nih.gov |

| Substituted phenyl groups | Modulated anti-breast cancer activity | jocpr.com |

NMR spectroscopy is a powerful tool for studying the conformational behavior of piperazine derivatives in solution. nih.gov For N-acylated piperazines, the restricted rotation around the amide bond adds another layer of complexity to their conformational analysis, leading to the existence of different rotamers. nih.gov The energy barriers for both ring inversion and amide bond rotation can be determined using temperature-dependent NMR experiments. nih.gov Understanding the preferred conformation of the piperazine ring is crucial for designing molecules with optimal binding characteristics.

Linker Region Modifications and Their Role in Molecular Recognition

The piperazine moiety in this compound often serves as a versatile linker, connecting the quinoline core to various substituent groups. The nature, length, and flexibility of this linker region are pivotal for optimal interaction with biological targets. Research into related quinoline and quinazoline-piperazine hybrids has elucidated several key principles governing the role of the linker in molecular recognition.

Modifications often involve the N-4 position of the piperazine ring, where different functional groups can be introduced to modulate pharmacological activity. For instance, in a series of novel quinoline-piperazine hybrids designed as potential antibacterial and antituberculosis agents, the piperazine linker was coupled to various sulfonamides and benzamides. nih.gov This strategic modification aimed to introduce active pharmacophores to the quinoline scaffold. nih.gov

The results of these modifications on antibacterial activity were significant. The introduction of sulfonamide and amide moieties at the terminus of the piperazine linker led to a range of activities against different bacterial strains. The data, summarized in the table below, highlight how substitutions on the terminal aromatic ring of the linker influence the minimum inhibitory concentration (MIC).

Table 1: Antibacterial Activity (MIC in μg/mL) of Quinoline-Piperazine Hybrids

| Compound | R Group | S. aureus | M. catarrhalis |

|---|---|---|---|

| 10a | 4-methoxy | 0.5 | 0.5 |

| 10b | 2-chloro | 0.25 | 0.25 |

| 10c | 4-chloro | 0.25 | 0.12 |

| 10d | 2-fluoro | 0.12 | 0.12 |

| 10e | 4-fluoro | 0.25 | 0.5 |

| 10f | 2-nitro | 0.5 | 0.25 |

| 10g | 4-nitro | 0.03 | 0.06 |

| Ciprofloxacin (Control) | - | 0.25 | 0.06 |

Data sourced from a study on novel quinoline-piperazine hybrids. nih.gov

Notably, the compound with a 4-nitro substitution on the terminal benzene (B151609) ring (10g) demonstrated the most potent activity against S. aureus, with an MIC of 0.03 μg/mL, which was more effective than the control drug, ciprofloxacin. nih.gov This suggests that the electronic properties of the substituent at the end of the linker play a crucial role in the antibacterial efficacy of these derivatives.

Furthermore, studies on long-chain 4-substituted piperazines linked to quinazoline systems have explored the impact of the linker's chain length on receptor binding affinity. nih.gov These studies, while not on the exact this compound scaffold, provide valuable insights into the general principles of linker design. They have shown that varying the number of methylene (B1212753) units in the linker chain can significantly alter the binding properties to specific receptors, such as serotonin (B10506) receptors 5-HT₁A and 5-HT₇. nih.gov This underscores the importance of the linker's length and flexibility in allowing the molecule to adopt an optimal conformation for binding within the target's active site.

Stereochemical Considerations in Derivatives of this compound

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of medicinal chemistry that profoundly influences the biological activity of chiral compounds. For derivatives of this compound that possess stereocenters, the different enantiomers or diastereomers can exhibit markedly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug.

While specific studies on the stereoisomers of this compound are not extensively documented in the reviewed literature, the principles of stereospecificity are well-established and can be illustrated by analogous chiral heterocyclic compounds. A compelling example is found in the study of racemic 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives, which are selective A₃ adenosine (B11128) receptor antagonists. nih.gov

In this study, the racemic mixture was resolved into its constituent enantiomers to evaluate their individual binding affinities. The resolution was achieved by creating diastereomeric esters using a chiral auxiliary. nih.gov The subsequent separation and testing of these diastereomers revealed a significant difference in their biological activity. nih.gov

Table 2: Binding Affinity of Chiral 1,4-Dihydropyridine (B1200194) Diastereomers at A₃ Adenosine Receptors

| Diastereomer | Configuration | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 9 | (4S,2′R) | 3.7 ± 0.6 |

| 10 | (4R,2′R) | 1.2 ± 0.2 |

Data adapted from a study on chiral 1,4-dihydropyridine derivatives. nih.gov

As shown in the table, the (4R,2′R)-isomer (10) was found to be approximately three-fold more potent in binding to the A₃ receptor than the (4S,2′R)-isomer (9). nih.gov This highlights that even subtle differences in the spatial arrangement of substituents around a chiral center can have a dramatic impact on molecular recognition and biological function.

These findings emphasize that for any derivative of this compound that is chiral, it is crucial to consider the synthesis and testing of individual stereoisomers. The development of stereoselective synthetic routes or chiral resolution techniques is therefore a critical step in the drug discovery process to identify the most potent and selective enantiomer, while minimizing potential off-target effects or lower efficacy from other isomers.

Investigation of Biological Targets and Mechanisms of Action in Preclinical Research

Cellular and Molecular Target Identification Methodologies

The initial step in characterizing a new compound involves identifying its direct molecular binding partners within the cell. This process, often called target deconvolution, utilizes sophisticated biochemical and cell-based techniques.

Affinity chromatography is a powerful technique used to isolate and identify the binding partners of a small molecule from complex biological mixtures like cell lysates. nih.gov The principle relies on the specific, high-affinity interaction between the small molecule (the ligand) and its target protein(s). nih.gov In a typical workflow, the compound of interest, such as a derivative of 6-bromo-4-(piperazin-1-yl)quinoline, would be chemically immobilized onto a solid support matrix, creating an affinity column. When a cellular extract is passed through this column, proteins that specifically bind to the compound are captured, while non-binding proteins are washed away. nih.gov

Following the capture and elution of the target proteins, they are identified using advanced mass spectrometry-based proteomics. This combination of affinity separation and proteomic analysis has become a cornerstone for discovering the molecular targets of bioactive compounds. nih.gov While this is a standard and highly effective methodology for target identification, specific studies detailing the application of affinity chromatography to this compound itself are not prominently featured in available research.

Reporter gene assays are essential cell-based tools for determining if a compound modulates a specific cellular signaling pathway. These assays work by linking the expression of an easily measurable "reporter" protein, such as luciferase or Green Fluorescent Protein (GFP), to the activity of a particular transcriptional promoter. When a signaling pathway is activated or inhibited by a compound, it alters the activity of transcription factors that bind to this promoter, leading to a corresponding change in the reporter protein's expression.

This method allows researchers to screen compounds for their effects on numerous pathways, including those critical to cancer, inflammation, and metabolic diseases. For instance, studies on quinoline-based compounds have revealed their ability to induce a DNA damage response through the activation of p53. nih.gov A reporter gene assay could be used to quantify this effect by placing a luciferase gene under the control of a p53-responsive promoter. Treatment of cells containing this construct with this compound or its derivatives would result in a measurable light output directly proportional to the activation of the p53 pathway.

In Vitro Studies of this compound and its Derivatives

In vitro studies are fundamental to characterizing the biochemical activity of a compound. These experiments, conducted in controlled laboratory settings outside of a living organism, provide detailed insights into how a molecule interacts with specific receptors, inhibits enzymes, or modulates cellular processes.

The quinoline (B57606) scaffold is a well-established pharmacophore known for its ability to interact with a wide range of biological receptors, particularly protein kinases. The 4-anilino-quinoline framework, structurally related to the compound of interest, is a classic example of a scaffold that can be modified to create both highly selective and broad-spectrum kinase inhibitors. mdpi.com Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them important drug targets. mdpi.com

Derivatives of 6-bromoquinoline (B19933) have been synthesized and evaluated as potential kinase inhibitors. mdpi.com Molecular docking and simulation studies on related 6-bromo quinazoline (B50416) derivatives have been performed to predict their binding modes within the active site of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase involved in cell proliferation. nih.gov These computational approaches, combined with biological assays, help to rationalize the structure-activity relationships and guide the design of more potent and selective inhibitors.

Derivatives of the this compound scaffold have demonstrated inhibitory activity against several classes of enzymes. This polypharmacology highlights the versatility of the quinoline core structure.

Recent research has shown that piperazinyl- and morpholinyl-quinoline derivatives are effective inhibitors of key metabolic enzymes. researchgate.net Specifically, they have been reported to inhibit human carbonic anhydrase (hCA) isozymes I and II and the digestive enzyme α-glycosidase. researchgate.net Furthermore, a study from 2024 characterized a series of quinoline-based analogs, including one with a methylpiperazine moiety, as low-micromolar inhibitors of DNA methyltransferase 1 (DNMT1), a crucial enzyme in epigenetic regulation. nih.gov Other quinoline derivatives have been developed as potent inhibitors of tubulin polymerization, a mechanism shared by several established anticancer drugs. nih.gov

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Piperazinyl-quinoline derivatives | Human Carbonic Anhydrase I & II (hCA I, hCA II) | Significant inhibition reported. | researchgate.net |

| Piperazinyl-quinoline derivatives | α-Glycosidase | Potent inhibition observed. | researchgate.net |

| Quinoline analog with methylpiperazine | DNA Methyltransferase 1 (DNMT1) | Low micromolar inhibitory potency. | nih.gov |

| Quinoline derivatives of combretastatin (B1194345) A-4 | Tubulin Polymerization | Effective inhibition of tubulin assembly. | nih.gov |

Cell-based assays are critical for evaluating the ultimate biological effect of a compound on cellular functions like proliferation, survival, and death. Numerous studies have utilized these assays to investigate the anticancer potential of 6-bromoquinoline derivatives.

Antiproliferative activity is commonly measured using the MTT assay, which assesses cell viability. nih.gov Studies have tested various substituted quinoline derivatives against a panel of cancer cell lines, including MCF-7 (breast), SW480 (colon), C6 (glioblastoma), HeLa (cervical), and HT29 (colon). nih.govnih.govmdpi.com Certain derivatives, such as 6-bromo-5-nitroquinoline, have shown potent antiproliferative activity, sometimes comparable to the reference drug 5-fluorouracil. nih.gov These assays reveal that the compounds can selectively target cancer cells over normal, non-tumorigenic cell lines. nih.gov

Further investigation into the mechanism of cell death has shown that these compounds can induce apoptosis. nih.gov For example, some quinoline derivatives cause cell cycle arrest at the G2/M phase, a common outcome for agents that interfere with microtubule dynamics, leading to the initiation of the apoptotic cascade. nih.gov Additionally, a quinoline analog with a methylpiperazine group was found to elicit a DNA damage response, evidenced by the activation of p53, a key tumor suppressor protein that controls cell cycle and apoptosis. nih.gov

| Compound/Derivative | Cell Line | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| 6-Bromoquinazoline derivative (8a) | MCF-7 (Breast Cancer) | MTT Assay | IC50 of 15.85 µM | nih.gov |

| 6-Bromoquinazoline derivative (8a) | SW480 (Colon Cancer) | MTT Assay | Potent cytotoxic effect reported. | nih.gov |

| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon Cancer) | Antiproliferative Assay | High antiproliferative activity, induces apoptosis. | nih.gov |

| 6,8-diphenylquinoline (13) | C6, HeLa, HT29 | Antiproliferative Assay | Greatest antiproliferative activity among tested compounds. | nih.gov |

| Quinoline-based tubulin inhibitor (12c) | Various cancer cell lines | Cell Cycle Analysis | Arrested the cell cycle at the G2/M phase. | nih.gov |

| Quinoline analog with methylpiperazine (11) | Cancer cells | Signaling Pathway Analysis | Elicits DNA damage response via p53 activation. | nih.gov |

High-Throughput Screening Applications for Target Deconvolution

The initial identification of a bioactive compound through phenotypic screens often necessitates a subsequent deep dive to determine its molecular target(s), a process known as target deconvolution or target identification. High-throughput screening (HTS) plays a pivotal role in this endeavor, enabling the rapid assessment of a compound against large panels of potential biological targets.

For a compound like this compound, several HTS approaches could be employed for target deconvolution. These include:

Biochemical Assays: Large-scale screening against panels of purified enzymes, such as kinases, proteases, or phosphatases, can identify direct interactions. For instance, given that various quinoline derivatives have been identified as kinase inhibitors, an initial HTS campaign might focus on a kinome-wide panel. researchgate.netresearchgate.net

Cell-Based Assays: Reporter gene assays in engineered cell lines can be used to screen for effects on specific signaling pathways. For example, if initial phenotypic screens suggest an anti-inflammatory effect, HTS could be conducted using cell lines with reporters for key inflammatory pathways like NF-κB or STAT signaling.

Affinity-Based Methods: Techniques such as affinity chromatography, where a derivative of the compound is immobilized to a solid support to capture its binding partners from cell lysates, are powerful tools for identifying direct targets.

The data generated from these HTS campaigns are crucial for forming initial hypotheses about the compound's mechanism of action.

Cellular Uptake and Subcellular Localization Studies

Understanding where a compound accumulates within a cell is fundamental to deciphering its mechanism of action. A compound's therapeutic effect is intrinsically linked to its ability to reach its molecular target in a sufficient concentration.

To investigate the cellular uptake and subcellular localization of this compound, researchers would typically employ advanced microscopy techniques. This often involves synthesizing a fluorescently labeled version of the compound. The process would involve:

Synthesis of a Fluorescent Analog: A fluorescent dye, such as a fluorescein (B123965) or rhodamine derivative, would be chemically conjugated to the this compound molecule without significantly altering its biological activity.

Live-Cell Imaging: The fluorescent analog would be incubated with live cells, and its distribution would be monitored in real-time using confocal microscopy or other high-resolution imaging techniques.

Co-localization Studies: To pinpoint the specific subcellular compartments where the compound accumulates, co-staining with organelle-specific fluorescent markers (e.g., for the nucleus, mitochondria, or endoplasmic reticulum) would be performed.

These studies provide critical insights into whether the compound acts on a cell surface receptor, a cytoplasmic enzyme, or a nuclear target.

Preclinical Animal Model Research for Mechanism Elucidation

Following in vitro characterization, preclinical animal models are indispensable for understanding a compound's mechanism of action in a complex physiological system.

In Vivo Target Occupancy Studies

Confirming that a compound engages its intended target in a living organism is a critical step in preclinical development. In vivo target occupancy studies aim to quantify the extent to which a compound binds to its target at various dose levels and time points.

For this compound, if a specific target, for instance, a brain receptor or a tumor-associated enzyme, has been identified, target occupancy could be assessed using techniques like:

Positron Emission Tomography (PET): This non-invasive imaging technique can be used if a radiolabeled version of the compound or a competing radioligand for the target is available. PET imaging allows for the visualization and quantification of target engagement in the brain or other tissues of living animals.

Ex Vivo Autoradiography: Following administration of a radiolabeled compound to an animal, tissues are collected, sectioned, and exposed to a film or phosphor screen to visualize the distribution and density of the compound bound to its target.

Biochemical Assays on Tissue Homogenates: After dosing, tissues can be collected, and the level of target engagement can be measured biochemically. For example, if the target is an enzyme, its activity can be measured in the presence and absence of the compound.

Below is an illustrative data table for in vivo target occupancy of a hypothetical quinoline derivative.

| Dose Group | Administration Route | Time Post-Dose (hours) | Target Occupancy (%) in Brain |

| Vehicle Control | Oral | 2 | 0 |

| Low Dose | Oral | 2 | 35 |

| Medium Dose | Oral | 2 | 68 |

| High Dose | Oral | 2 | 92 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Translational Biomarker Identification in Animal Models

Translational biomarkers are objectively measured indicators of a biological or pathogenic process, or of a pharmacological response to a therapeutic intervention. nih.gov Identifying such biomarkers in preclinical animal models is crucial for bridging the gap between preclinical findings and clinical trials.

If this compound were being developed as an anticancer agent, for example, researchers would look for biomarkers that indicate a response to treatment in tumor-bearing animal models. This could involve:

Pharmacodynamic (PD) Biomarkers: These biomarkers demonstrate that the drug is having the desired effect on its target. For a kinase inhibitor, a PD biomarker could be the reduced phosphorylation of a downstream substrate of the target kinase, which can be measured in tumor tissue or surrogate tissues like peripheral blood mononuclear cells.

Predictive Biomarkers: These can help identify which patient populations are most likely to respond to the drug. For instance, a specific genetic mutation in the drug's target could be a predictive biomarker.

Efficacy Biomarkers: These biomarkers correlate with the clinical outcome. In oncology, this could be a reduction in tumor size as measured by imaging or a decrease in the level of a circulating tumor-derived protein.

An example of potential translational biomarkers for a quinoline-based anticancer agent is provided in the table below.

| Biomarker Type | Biomarker | Method of Measurement |

| Pharmacodynamic | p-ERK (if targeting MAPK pathway) | Western Blot, Immunohistochemistry |

| Predictive | BRAF V600E mutation | PCR, Sequencing |

| Efficacy | Tumor Volume | Caliper Measurement, Imaging |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Molecular Modeling of 6 Bromo 4 Piperazin 1 Yl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 6-Bromo-4-(piperazin-1-yl)quinoline. These calculations provide a detailed picture of the molecule's electron distribution, which is crucial for predicting its chemical behavior.

Studies have employed methods like B3LYP with a 6-311G(d,p) basis set to optimize the geometry of quinoline (B57606) derivatives and analyze their electronic characteristics. dntb.gov.ua The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov For instance, in related quinoline structures, the HOMO is often located on the quinoline ring system and associated heteroatoms, while the LUMO is distributed across the entire molecule. nih.gov

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are also performed to understand the charge distribution and intramolecular interactions that stabilize the molecule. dntb.gov.ua These analyses provide insights into the delocalization of electron density and the nature of the chemical bonds within the this compound structure.

Table 1: Representative Quantum Chemical Parameters

| Parameter | Description | Typical Findings for Quinoline Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

This table is illustrative and based on general findings for quinoline derivatives. Specific values for this compound would require dedicated calculations.

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the potential biological activity of compounds like this compound.

Ligand-Protein Interaction Analysis

Docking studies on quinoline derivatives have explored their interactions with various protein targets, including those involved in cancer and infectious diseases. nih.govresearchgate.net These studies reveal the specific amino acid residues in the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the quinoline core often forms key interactions within the binding pocket of protein kinases. nih.gov The piperazine (B1678402) moiety can also form crucial hydrogen bonds with the protein backbone or side chains.

Binding Mode Predictions

Predicting the binding mode of this compound is essential for structure-based drug design. Docking simulations can generate multiple possible binding poses, which are then scored based on their predicted binding affinity. The quinolinyl moiety is often predicted to be buried in a specific subsite of the protein's active site, while the piperazine group extends towards another region, interacting with different residues. researchgate.net These predictions help in rationalizing the structure-activity relationships and in designing modifications to improve binding affinity and selectivity.

Table 2: Example of Docking Simulation Results for a Quinoline Derivative

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -6.7 to -7.1 | Met793, Lys745, Cys797 |

| Cruzain | Not specified | Glu208, Cys25 |

Note: The data presented is for related quinoline derivatives and serves as an example of typical docking results. nih.govresearchgate.net Specific results for this compound would depend on the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This approach is valuable for predicting the activity of new, unsynthesized derivatives of this compound.

Development of QSAR Models for Predictive Biology

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. frontiersin.org The data is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. biointerfaceresearch.com Various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, are employed to create the QSAR equation. biointerfaceresearch.comunud.ac.id A robust QSAR model should have high statistical significance and good predictive ability for the external test set. nih.govnih.gov

Descriptor Generation and Selection

Molecular descriptors are numerical values that represent the chemical and physical properties of a molecule. researchgate.net These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov For QSAR studies of quinoline derivatives, a wide range of descriptors are calculated. A crucial step is the selection of the most relevant descriptors that correlate well with the biological activity. nih.gov This selection process helps in building a simple and interpretable model and avoids overfitting. The selected descriptors can provide insights into the structural features that are important for the desired biological activity. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties. nih.gov |

| Topological (2D) | Connectivity indices, Shape indices | Atomic connectivity and molecular shape. nih.gov |

| Geometrical (3D) | Molecular surface area, Volume | Three-dimensional arrangement of atoms. |

| Electronic | Dipole moment, Partial charges | Electron distribution. unud.ac.id |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility, stability, and interactions with biological macromolecules. While no specific MD simulation studies have been published for this compound, research on analogous structures, such as 6-bromo quinazoline (B50416) derivatives, offers a glimpse into the likely dynamics of this compound.

A study on 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-one derivatives as cytotoxic agents employed 100-nanosecond MD simulations to investigate the stability of ligand-protein complexes. The researchers analyzed the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and the ligand to understand the dynamic behavior upon binding to the epidermal growth factor receptor (EGFR). The findings indicated that the complexes remained stable throughout the simulation, with RMSF values suggesting that ligand binding did not induce significant conformational changes in the protein's active site. This suggests that the 6-bromo-substituted heterocyclic core can provide a stable binding scaffold.

For this compound, an MD simulation would likely focus on several key aspects:

Conformational Flexibility of the Piperazine Ring: The piperazine ring can adopt multiple low-energy conformations, such as chair and boat forms. MD simulations can quantify the energetic barriers between these conformations and determine the predominant forms in different solvent environments or when bound to a target.

Solvation and Dynamic Interactions: MD simulations can model the explicit interactions between the compound and water molecules, providing insights into its solubility and the role of water in mediating binding to a biological target.

The following table summarizes the typical parameters analyzed in MD simulations of related quinoline and quinazoline derivatives, which would be applicable to the study of this compound.

| Parameter | Description | Typical Findings in Related Studies | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | Stable RMSD values below 3 Å indicate a stable ligand-protein complex. | Would indicate the stability of the compound within a target binding site. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Low RMSF values in the active site suggest that the ligand does not induce significant protein flexibility. | Would reveal the flexibility of the piperazine ring and its impact on the target protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target protein over the simulation time. | The persistence of key hydrogen bonds indicates their importance for binding affinity. | The piperazine ring offers hydrogen bond donor and acceptor capabilities, the dynamics of which would be crucial for binding. |

| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests that the protein's overall fold is maintained upon ligand binding. | Would assess the impact of the compound on the overall stability of a target protein. |

De Novo Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often by assembling smaller fragments or by growing a molecule within the constraints of a target's binding site. The this compound scaffold represents a valuable starting point for such design strategies due to its inherent drug-like properties and synthetic tractability.

While specific examples of de novo design originating from this exact scaffold are not prominent in the literature, the general principles of utilizing quinoline-based fragments are well-established. nih.gov The this compound scaffold can be fragmented into key components for de novo design algorithms:

The Quinoline Core: A rigid, aromatic system that can engage in π-π stacking and hydrophobic interactions.

The 6-Bromo Substituent: A lipophilic group that can fill hydrophobic pockets and potentially form halogen bonds. It also provides a site for further chemical modification.

The 4-Piperazinyl Moiety: A versatile linker that can be functionalized to introduce a variety of chemical groups to explore different regions of a binding site and to modulate physicochemical properties such as solubility and pKa.

A typical de novo design workflow utilizing this scaffold would involve:

Scaffold Hopping or Decoration: Replacing the quinoline core with other bioisosteric heterocycles while retaining the key interaction features of the bromo and piperazinyl substituents. Alternatively, the piperazine ring can be "decorated" with various functional groups to optimize interactions with a specific target.

Fragment-Based Growth: Using the this compound as a core fragment, new chemical entities can be "grown" by adding small chemical fragments that complement the shape and chemical environment of a target's binding pocket.

Linker Modification: The piperazine linker itself can be modified, for instance, by changing its ring size or introducing conformational constraints, to achieve a more favorable binding orientation.

The following table outlines potential de novo design strategies that could leverage the this compound scaffold.

| Design Strategy | Description | Potential Application for the Scaffold | Example from Related Quinoline Research |

| Scaffold Decoration | Adding functional groups to the existing scaffold to enhance binding affinity and selectivity. | Adding substituents to the second nitrogen of the piperazine ring to explore new interactions. | Design of quinoline-based anticancer agents by modifying substituents on the quinoline ring. |

| Fragment Linking | Connecting two or more molecular fragments that are known to bind to adjacent sites on a target. | Using the 6-bromoquinoline (B19933) and piperazine fragments to link to other known pharmacophores. | Hybrid molecules combining quinoline and other heterocyclic moieties have been synthesized as potential HIV inhibitors. |

| Structure-Based Growing | Iteratively adding small chemical fragments to a starting core within the active site of a target protein. | Placing the 6-bromoquinoline core in a binding site and computationally growing substituents from the piperazine ring. | Design of novel inhibitors by growing fragments from a known ligand core within a protein's active site. |

Advanced Applications and Future Research Directions

6-Bromo-4-(piperazin-1-yl)quinoline as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. An effective probe should exhibit high potency and selectivity for its intended biological target.

Use in Target Validation Studies

There is currently no publicly available research demonstrating the use of this compound in target validation studies. Such studies would typically involve using the compound to confirm the role of a specific protein or pathway in a disease process.

Application in Phenotypic Screening

Phenotypic screening involves testing compounds for their ability to produce a desired effect in a cell or whole organism model, without prior knowledge of the compound's direct molecular target. While the quinoline (B57606) scaffold is a common feature in compounds used in phenotypic screens, there are no specific reports of this compound being utilized in such assays.

Conjugation Strategies for Imaging or Targeted Delivery

The modification of a core molecule to include imaging agents or targeting moieties is a key strategy in developing advanced diagnostic and therapeutic tools.

Fluorescent Labeling of the Compound

The development of fluorescently labeled versions of this compound has not been described in the scientific literature. Such labeling would enable researchers to visualize the compound's distribution and interaction within biological systems. While quinoline-based fluorescent probes have been developed for various applications, this specific compound has not been adapted for this purpose. nih.govnih.gov

Bioconjugation Techniques for Specific Cellular Delivery

Bioconjugation involves linking a molecule to a biological entity, such as an antibody or peptide, to direct its delivery to specific cells or tissues. There is no evidence of this compound being used in bioconjugation strategies for targeted cellular delivery.

Development of Prodrug Strategies

A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. This strategy can be used to improve a drug's pharmacokinetic properties. The investigation and development of prodrugs based on the this compound structure have not been reported in published research.

Integration of this compound into Multi-Target Ligand Design

The design of multi-target ligands, single molecules engineered to interact with multiple biological targets, is a promising strategy to address complex diseases and combat drug resistance. The this compound scaffold is exceptionally well-suited for this approach due to its inherent structural features that allow for diverse chemical modifications, enabling the tuning of its activity across different biological systems.

Research has shown that derivatives of this core structure exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. This versatility stems from the ability to modify both the quinoline ring and the piperazine (B1678402) moiety to optimize interactions with various target proteins.

For instance, derivatives of the 6-bromo-quinoline core have been investigated for several therapeutic applications:

Neurological Targets: In a notable study, piperazinyl bicyclic derivatives incorporating a 6-bromo substituent were designed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels. nih.gov The R-enantiomer of a related compound demonstrated high binding affinity, highlighting the potential for developing analgesics for neuropathic pain from this scaffold. nih.gov

Antimicrobial and Antimycobacterial Activity: A new class of hybrid molecules was synthesized by combining the 6-bromo-4-quinolinyloxy core with a 1,3,5-triazine (B166579) structure via a piperazine linker. tandfonline.com Several of these compounds displayed potent activity against a panel of bacteria (including Staphylococcus aureus and Escherichia coli), fungi (Candida albicans), and Mycobacterium tuberculosis. tandfonline.com This demonstrates the potential for creating dual-action agents that can combat complex infections.

Anticancer and Anticancer/Antimicrobial Agents: Other research has focused on synthesizing novel quinoline derivatives linked to different heterocyclic moieties like oxadiazoles. rsc.org These compounds have shown significant cytotoxic activity against cancer cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). rsc.org Notably, some of these derivatives also exhibited considerable antimicrobial action, suggesting a pathway to developing compounds that could simultaneously target cancer cells and opportunistic infections. rsc.org

The following table summarizes the observed biological activities of various derivatives based on the 6-bromo-quinoline scaffold, underscoring its potential in multi-target ligand design.

| Derivative Class | Target/Activity | Organism/Cell Line | Reference |

| 6-bromo-2-butyl-3-ethyl-piperazinyl derivatives | Ligand for α2δ-1 subunit of voltage-gated calcium channels | Human | nih.gov |

| 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazines | Antimicrobial, Antimycobacterial | S. aureus, E. coli, C. albicans, M. tuberculosis | tandfonline.com |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives with piperazine | Anticancer, Antimicrobial | HepG2, MCF-7, S. aureus, E. coli, C. albicans | rsc.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | DNA-Gyrase Inhibition | S. aureus | nih.gov |

This table is generated based on data from the referenced research articles.

Opportunities for Collaborative and Interdisciplinary Research

The diverse biological profile of this compound and its analogues opens up numerous avenues for collaborative and interdisciplinary research, bridging the gap between chemistry, biology, and medicine.

Medicinal Chemistry and Oncology: The demonstrated cytotoxic effects of quinoline-oxadiazole derivatives against cancer cell lines call for collaboration between medicinal chemists and cancer biologists. rsc.org Future research could focus on optimizing lead compounds to improve their potency and selectivity for cancer-specific targets, such as the Epidermal Growth Factor Receptor (EGFR), a known target for quinazoline-based drugs. nih.gov Interdisciplinary teams could explore the mechanisms of action, potential for overcoming drug resistance, and use in combination therapies.

Chemistry and Infectious Disease: Given the potent antimicrobial and antimycobacterial activity observed in several derivatives, there is a significant opportunity for joint projects between synthetic chemists and infectious disease specialists. rsc.orgtandfonline.com Such collaborations could accelerate the development of new antibiotics to combat multidrug-resistant pathogens. Research could focus on structure-activity relationship (SAR) studies to enhance efficacy against specific strains and in silico modeling to predict absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Neuroscience and Pharmacology: The successful design of a 6-bromo-quinoline derivative as a high-affinity ligand for a voltage-gated calcium channel subunit points to a promising research direction in neuroscience. nih.gov Collaboration between pharmacologists, neuroscientists, and chemists could lead to the development of novel therapeutics for neurological disorders like epilepsy or chronic pain. This research could involve in-depth electrophysiological studies to characterize the functional effects of these compounds on ion channels and neuronal circuits.

Computational and Synthetic Chemistry: The development of novel derivatives benefits greatly from a close partnership between computational and synthetic chemists. Molecular docking and simulation studies can predict the binding affinity of designed compounds to their biological targets, helping to prioritize synthetic efforts. nih.govnih.gov This synergy allows for a more rational, resource-efficient approach to drug discovery, guiding the synthesis of molecules with a higher probability of success.

Conclusion

Summary of Key Research Findings

Research has firmly established 6-Bromo-4-(piperazin-1-yl)quinoline as a valuable and versatile intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 6-position and the piperazine (B1678402) ring at the 4-position of the quinoline (B57606) core provides multiple reactive sites for chemical modification. This allows for the systematic development of libraries of related compounds, which is a cornerstone of modern drug discovery programs. Studies have shown that derivatives synthesized from this scaffold exhibit a range of biological activities, including potential anticancer properties. The quinoline nucleus itself is a well-known pharmacophore present in numerous approved drugs. frontiersin.org

Broader Implications for Chemical Biology and Compound Discovery

The strategic use of scaffolds like this compound has significant implications for the fields of chemical biology and compound discovery. It exemplifies the power of a building block approach, where a core structure can be systematically and efficiently elaborated to explore a vast chemical space. This methodology accelerates the discovery of new lead compounds by providing a reliable and adaptable platform for chemical synthesis. The piperazine moiety, in particular, is a "privileged" structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. mdpi.com The combination of the quinoline ring system with the piperazine group in a single, readily modifiable molecule makes this compound a highly attractive starting point for the development of new research tools and potential therapeutics.

Unanswered Questions and Future Research Trajectories for this compound

Despite its utility as a synthetic intermediate, several avenues of research regarding this compound remain to be explored. A primary unanswered question is the intrinsic biological activity of the compound itself. While it is primarily used as a building block, a thorough investigation into its own pharmacological profile is warranted.

Future research should focus on a number of key areas:

Exploration of Intrinsic Activity: Comprehensive screening of this compound across a wide range of biological targets could reveal unexpected activities and open new avenues for its application.

Development of Novel Synthetic Methodologies: While methods for its synthesis exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes would further enhance its accessibility and utility. atlantis-press.com

Expansion of Derivative Libraries: The systematic synthesis and biological evaluation of a broader and more diverse range of derivatives are crucial. This includes exploring a wider variety of substituents on both the piperazine ring and the quinoline core to fully probe the structure-activity relationships.

Application in Probe Development: The scaffold could be utilized in the development of chemical probes to investigate the function of specific biological targets. By attaching fluorescent tags or other reporter groups, researchers could create powerful tools for studying cellular processes.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-4-(piperazin-1-yl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling a brominated quinoline precursor with piperazine derivatives. For example:

- Step 1: React 6-bromo-4-chloroquinoline (CAS 65340-70-7) with piperazine in a polar aprotic solvent (e.g., DMF or acetone) under reflux, using a base like K₂CO₃ to facilitate nucleophilic aromatic substitution .

- Step 2: Monitor reaction progress via TLC or HPLC. Optimize temperature (80–100°C) and molar ratios (1:1.2 quinoline:piperazine) to minimize byproducts like 4,5-dichloroquinoline impurities .

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from 2-propanol to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Confirm the presence of piperazine protons (δ 2.8–3.5 ppm for –N–CH₂–) and quinoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry: Validate molecular weight (theoretical [M+H]⁺ = 292.1) using ESI-MS .

- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (H335 hazard) .

- Storage: Keep in a dry, airtight container at 2–8°C to prevent degradation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatic Microsome Assay: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .

- LC-MS Analysis: Quantify parent compound depletion and identify metabolites (e.g., hydroxylation at the quinoline ring or piperazine N-oxidation) using high-resolution MS .

- Data Interpretation: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) to predict in vivo pharmacokinetics .

Q. How to design a study evaluating the dopamine receptor binding affinity of this compound derivatives?

Methodological Answer:

- Receptor Binding Assay: Use CHO cells expressing human D2/D3 receptors. Incubate with [³H]spiperone (0.5 nM) and test compounds (0.1–10 µM) for 60 min at 25°C .

- Competitive Binding Analysis: Determine IC₅₀ values via nonlinear regression. Compare selectivity ratios (D3/D2) to prioritize candidates with >100-fold selectivity .

- Structural Modifications: Introduce substituents at the quinoline 2-position or piperazine aryl groups to enhance affinity (see Table 1) .

Table 1: Example Modifications and Receptor Affinity

| Derivative | R Group (Quinoline) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |

|---|---|---|---|---|

| 10a | 3-NO₂ | 2.1 | 450 | 214 |

| 11b | 4-Cl | 5.8 | 620 | 107 |

Q. How to resolve contradictions in reported biological activity data for quinoline-piperazine hybrids?

Methodological Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell line, incubation time) and compound purity. For example, impurities >2% can artificially inflate IC₅₀ values .

- Orthogonal Assays: Confirm anti-cancer activity via both MTT and apoptosis assays (Annexin V/PI staining) to rule out false positives from cytotoxicity .

- Computational Modeling: Use SwissADME to predict bioavailability and rule out pan-assay interference compounds (PAINS) that may cause nonspecific activity .

Q. What computational tools can predict the biological activity profile of this compound?

Methodological Answer:

- PASS Algorithm: Predicts targets (e.g., kinase inhibition, GPCR modulation) based on structural descriptors. Input the SMILES string and analyze Pa (probability of activity) scores for >3000 biological activities .

- SwissADME: Assess drug-likeness (Lipinski’s Rule of 5) and blood-brain barrier permeability. For example, logP >3 may limit CNS penetration .

- Molecular Docking: Use AutoDock Vina to model interactions with D3 receptors. Focus on piperazine-Arg173 hydrogen bonding and quinoline-π stacking with Phe345 .

Q. How can X-ray crystallography confirm the solid-state structure of this compound?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from 2-propanol. Optimize solvent ratios (e.g., 70% 2-propanol/30% H₂O) .

- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Solve the structure with SHELX and refine using Olex2 .

- Validation: Check for hydrogen bonding (N–H⋯N) between piperazine NH and quinoline N, which stabilizes the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.